
Dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester is a chemical compound with the molecular formula C13H22BrCl3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester typically involves the esterification of dodecanoic acid with methanol in the presence of a strong acid catalyst. The bromination and chlorination steps are carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to maximize yield and purity. The final product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to remove halogen atoms, yielding simpler derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing halogenated compounds.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while reduction reactions can produce dodecanoic acid or its esters .
Scientific Research Applications
Dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dodecanoic acid, 10-bromo-12,12,12-trichloro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
Dodecanoic acid, methyl ester: A simpler ester derivative without halogen atoms.
Dodecanoic acid, 10-methyl-, methyl ester: Contains a methyl group instead of halogen atoms.
Lauric acid: The parent compound, a saturated fatty acid without any ester or halogen modifications.
Uniqueness
The bromine and chlorine atoms enhance its reactivity and make it a valuable reagent in organic synthesis and other scientific research applications .
Properties
CAS No. |
65808-38-0 |
|---|---|
Molecular Formula |
C13H22BrCl3O2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
methyl 10-bromo-12,12,12-trichlorododecanoate |
InChI |
InChI=1S/C13H22BrCl3O2/c1-19-12(18)9-7-5-3-2-4-6-8-11(14)10-13(15,16)17/h11H,2-10H2,1H3 |
InChI Key |
OWOQQLQIQADZRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC(CC(Cl)(Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


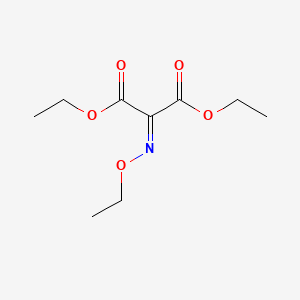



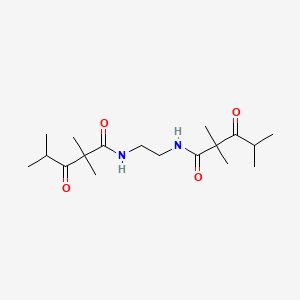

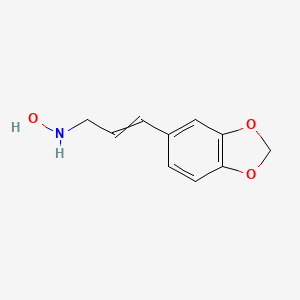
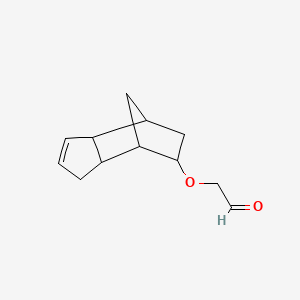
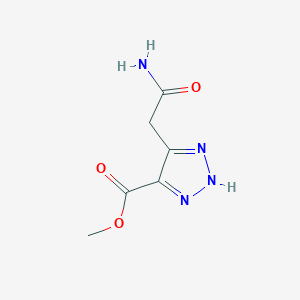
![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
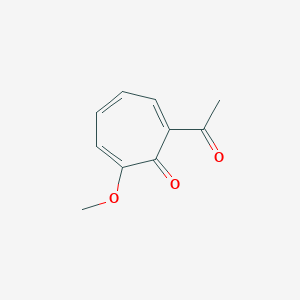
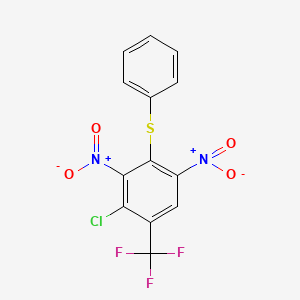

![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)
